molecular formula C14H16N4O B2491189 N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide CAS No. 1798707-13-7

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide

Cat. No.: B2491189
CAS No.: 1798707-13-7
M. Wt: 256.309
InChI Key: DMAHOWMATPUXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound features a benzyl group, a cyano group, and a diazinane ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of benzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures (around 70°C) for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Triethylamine, microwave irradiation

Major Products Formed

Scientific Research Applications

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the diazinane ring play crucial roles in its reactivity. The compound can interact with biological targets through hydrogen bonding, nucleophilic attack, and other interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-cyanoacetamide
  • N-methyl-2-cyanoacetamide
  • N-ethyl-2-cyanoacetamide

Uniqueness

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is unique due to the presence of the benzyl group and the diazinane ring, which confer distinct reactivity and biological properties compared to other cyanoacetamides. Its structure allows for the formation of a wide range of heterocyclic compounds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-9-12(13-16-7-4-8-17-13)14(19)18-10-11-5-2-1-3-6-11/h1-3,5-6,16-17H,4,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAHOWMATPUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C(C#N)C(=O)NCC2=CC=CC=C2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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